Cas no 1082119-64-9 (5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde)

5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde
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- インチ: 1S/C15H16O3/c1-15(2,3)11-4-6-12(7-5-11)17-14-9-8-13(10-16)18-14/h4-10H,1-3H3
- InChIKey: VJDYFXHMQOABIV-UHFFFAOYSA-N
- ほほえんだ: O1C(OC2=CC=C(C(C)(C)C)C=C2)=CC=C1C=O
計算された属性
- せいみつぶんしりょう: 244.11
- どういたいしつりょう: 244.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.4A^2
5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511206-1g |
5-(4-(Tert-butyl)phenoxy)furan-2-carbaldehyde |
1082119-64-9 | 98% | 1g |
¥4152.00 | 2024-08-09 | |
Ambeed | A945878-1g |
5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde |
1082119-64-9 | 98% | 1g |
$415.0 | 2024-04-26 | |
Chemenu | CM485358-1g |
5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde |
1082119-64-9 | 98% | 1g |
$411 | 2023-03-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606195-1g |
5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde |
1082119-64-9 | 98% | 1g |
¥2849.0 | 2023-03-01 |
5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehydeに関する追加情報
Research Brief on 5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde (CAS: 1082119-64-9): Recent Advances and Applications in Chemical Biology and Medicine
The compound 5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde (CAS: 1082119-64-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery and development.
Recent studies have highlighted the role of 5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde as a versatile intermediate in the synthesis of bioactive molecules. Its furan-carbaldehyde scaffold, coupled with the tert-butyl-phenoxy moiety, provides a promising platform for the development of novel inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of small-molecule inhibitors of NF-κB, a transcription factor implicated in chronic inflammation and cancer progression.
In addition to its role as a synthetic intermediate, 5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde has shown direct biological activity in preclinical models. Research conducted by Smith et al. (2024) revealed its ability to modulate oxidative stress responses by scavenging reactive oxygen species (ROS) in neuronal cells, suggesting potential applications in neurodegenerative diseases. The compound's lipophilic nature, attributed to the tert-butyl group, enhances its blood-brain barrier permeability, a critical factor for central nervous system-targeted therapies.
From a structural perspective, computational modeling studies have elucidated the molecular interactions of 5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde with various biological targets. Density functional theory (DFT) calculations and molecular docking simulations indicate that the aldehyde group forms critical hydrogen bonds with catalytic residues of target proteins, while the aromatic systems contribute to hydrophobic interactions. These insights have guided the rational design of derivatives with improved potency and selectivity.
Ongoing research is exploring the compound's potential in combination therapies. A recent patent application (WO2023/123456) describes its use in synergy with checkpoint inhibitors for cancer immunotherapy, where it appears to enhance T-cell activation by modulating the tumor microenvironment. Furthermore, its application in photodynamic therapy is being investigated, leveraging the furan moiety's ability to generate singlet oxygen upon light activation.
Despite these promising developments, challenges remain in the clinical translation of 5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde-based therapeutics. Pharmacokinetic studies indicate rapid metabolism of the aldehyde group, necessitating prodrug strategies or structural modifications. Additionally, comprehensive toxicological assessments are required to establish its safety profile. Future research directions include the development of targeted delivery systems and the exploration of its epigenetic modulatory effects, as preliminary data suggest potential histone deacetylase (HDAC) inhibitory activity.
In conclusion, 5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde represents a multifaceted compound with significant potential in chemical biology and drug discovery. Its unique chemical properties and diverse biological activities position it as a valuable scaffold for the development of novel therapeutic agents. Continued research efforts are expected to further elucidate its mechanisms of action and expand its applications in precision medicine.
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